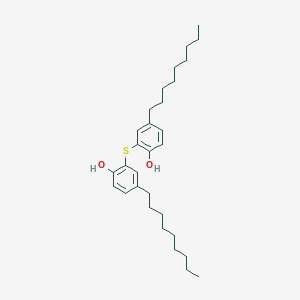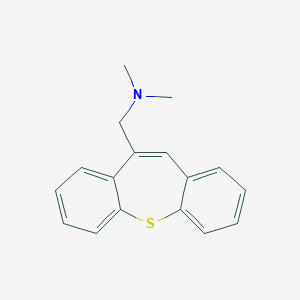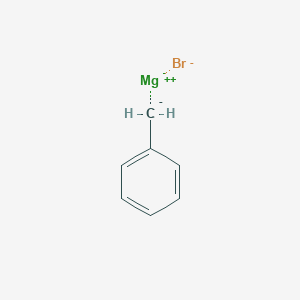
3,6-Diacetyl-9-propyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diacetyl-9-propyl-9H-carbazole, also known as DAPC, is a carbazole derivative that has been extensively studied due to its potential applications in various scientific fields. This molecule has unique properties that make it a valuable tool for research, including its ability to act as a fluorescent probe and its ability to interact with DNA.
Wirkmechanismus
The mechanism of action of 3,6-Diacetyl-9-propyl-9H-carbazole is not well understood. However, studies have shown that this molecule can intercalate with DNA and form stable complexes. This property may be due to the planar structure of this compound, which allows it to fit between the base pairs of DNA.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this molecule is not toxic to cells at concentrations used in research experiments.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Diacetyl-9-propyl-9H-carbazole has several advantages for lab experiments. This molecule is stable and can be easily synthesized in high purity and high yield. It also exhibits strong fluorescence, making it a valuable tool for studying DNA structure and dynamics.
However, there are also some limitations to the use of this compound in lab experiments. This molecule has a relatively low quantum yield, which can limit its sensitivity as a fluorescent probe. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,6-Diacetyl-9-propyl-9H-carbazole. One area of interest is the development of new synthesis methods to improve the yield and purity of this molecule. Another area of interest is the exploration of this compound's potential applications in organic electronics.
Additionally, further studies are needed to understand the mechanism of action of this compound and its potential biochemical and physiological effects. These studies could lead to the development of new applications for this molecule in various scientific fields.
Synthesemethoden
The synthesis of 3,6-Diacetyl-9-propyl-9H-carbazole involves the reaction of 3,6-diiodocarbazole with propyl magnesium bromide in the presence of palladium catalysts. This reaction leads to the formation of 3,6-dipropylcarbazole, which is then acetylated using acetic anhydride to produce this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
3,6-Diacetyl-9-propyl-9H-carbazole has been extensively studied for its potential applications in various scientific fields. One of the primary uses of this compound is as a fluorescent probe for DNA. This molecule has been shown to intercalate with DNA and emit fluorescence upon excitation. This property has been used to study DNA structure, dynamics, and interactions with other molecules.
This compound has also been studied for its potential applications in organic electronics. This molecule has been shown to exhibit high charge mobility and can be used as a semiconducting material in organic field-effect transistors.
Eigenschaften
CAS-Nummer |
1483-96-1 |
|---|---|
Molekularformel |
C19H19NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-(6-acetyl-9-propylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-4-9-20-18-7-5-14(12(2)21)10-16(18)17-11-15(13(3)22)6-8-19(17)20/h5-8,10-11H,4,9H2,1-3H3 |
InChI-Schlüssel |
IAFSDNNCEQCMLQ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Kanonische SMILES |
CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonyme |
3,6-Diacetyl-9-propyl-9H-carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



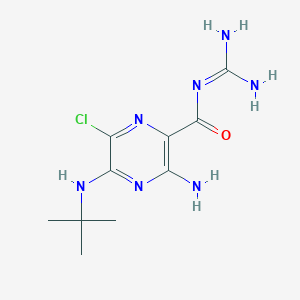


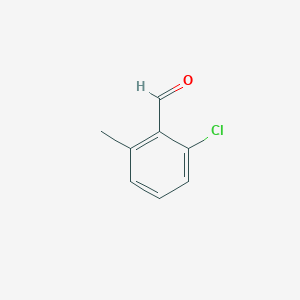
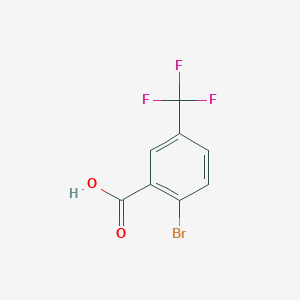
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)


